Lapatinib-13C2,15N Ditosylate is a stable isotope-labeled compound derived from Lapatinib, which is an antineoplastic agent primarily used in the treatment of breast cancer. The compound is characterized by its molecular formula and has a molecular weight of 928.44 g/mol. It is classified as a reversible dual inhibitor of the epidermal growth factor receptor (EGFR) and the human epidermal growth factor receptor 2 (HER2) tyrosine kinases, making it significant in cancer therapy .
The synthesis of Lapatinib-13C2,15N Ditosylate involves several intricate steps, primarily focusing on the construction of the quinazoline ring system and subsequent modifications to introduce the stable isotopes[^2^].
Lapatinib-13C2,15N Ditosylate features a complex molecular structure characterized by multiple functional groups including a quinazoline core, a methoxy group, and sulfonate moieties. The incorporation of stable isotopes and enhances its utility in analytical applications.
Lapatinib-13C2,15N Ditosylate undergoes various chemical reactions that are essential for its synthesis and metabolic studies:
Lapatinib functions as a reversible inhibitor targeting both EGFR and HER2 tyrosine kinases. The mechanism involves binding to the ATP-binding site of these receptors, thereby inhibiting their phosphorylation and subsequent signaling pathways that promote tumor growth.
Lapatinib-13C2,15N Ditosylate is primarily used in scientific research, particularly in studies related to cancer pharmacology and drug metabolism. Its stable isotopes allow researchers to track metabolic pathways and understand drug interactions within biological systems more effectively.
The strategic incorporation of stable isotopes (¹³C and ¹⁵N) into lapatinib ditosylate addresses critical limitations in quantifying this tyrosine kinase inhibitor and tracking its metabolic fate. Lapatinib-¹³C₂,¹⁵N ditosylate (chemical formula: C₄₁¹³C₂H₄₂ClFN³¹⁵NO₁₀S₃; molecular weight: 928.44 g/mol) features isotopic enrichment at the ethylene linker group connecting the quinazoline core to the sulfonamide moiety [5] [9] [10]. This molecular design leverages three key advantages:
Table 1: Structural and Isotopic Characteristics of Lapatinib-¹³C₂,¹⁵N Ditosylate
Property | Lapatinib-¹³C₂,¹⁵N Ditosylate | Unlabeled Lapatinib Ditosylate |
---|---|---|
Molecular Formula | C₄₁¹³C₂H₄₂ClFN³¹⁵NO₁₀S₃ | C₄₃H₄₂ClFN₄O₁₀S₃ |
Molecular Weight (g/mol) | 928.44 | 923.46 |
Isotope Positions | ¹³C: Ethylene carbons; ¹⁵N: Sulfonamide nitrogen | None |
CAS Number | 1246819-08-8 | 388082-77-7 |
Primary Use | Internal standard for LC-MS/MS; Metabolic tracer | Active pharmaceutical ingredient |
The selectivity in isotope placement within lapatinib-¹³C₂,¹⁵N ditosylate is engineered to maximize insights into metabolic hotspots. The ¹³C labels reside within the ethylene bridge (–¹³CH₂–¹³CH₂–), while the ¹⁵N label is incorporated into the sulfonamide nitrogen (–SO₂–¹⁵NH–) [5] [9]. This positioning targets two high-impact metabolic pathways:
Metabolic tracing studies using human hepatocyte models (e.g., HepaRG cells) demonstrate that the ¹³C₂-labeled ethylene fragment persists in >90% of phase I metabolites, including O-desmethyl lapatinib and quinone imine-glutathione conjugates. This high retention rate underscores the molecular design’s efficacy in capturing primary metabolic routes [1] [8].
Table 2: Metabolic Pathways Tracked via Position-Specific Isotopes in Lapatinib-¹³C₂,¹⁵N
Metabolic Pathway | Key Enzyme(s) | Isotopically Labeled Fragments | Tracing Efficiency |
---|---|---|---|
O-Dealkylation | CYP3A4/5 | ¹³C₂-ethylene fragment | >90% retention in O-debenzylated metabolites |
Quinone Imine Formation | CYP3A4 + non-enzymatic oxidation | ¹³C₂-labeled catechol | Detected as glutathione adducts |
Sulfonamide Cleavage | CYP2C8/19 | ¹⁵N-sulfonamide | <5% of total metabolism |
N-Dealkylation | CYP3A4 | Loss of ¹³C₂/¹⁵N moiety | Confirmed via ¹⁵N-containing fragments |
Stable isotope-labeled (¹³C/¹⁵N) and radiolabeled ([¹⁴C]) lapatinib derivatives serve complementary but distinct roles in drug development. The 250 mg single-dose human mass balance study using [¹⁴C]lapatinib (specific activity: 0.356 μCi/mg) provided foundational excretion data: 81% recovery in feces (27% as parent drug) and <2% in urine over 168 hours [1]. However, this approach faces inherent limitations:
Table 3: Analytical Comparison of Isotopic Lapatinib Forms
Parameter | Lapatinib-¹³C₂,¹⁵N Ditosylate | [¹⁴C]Lapatinib |
---|---|---|
Detection Method | LC-MS/MS (MRM: m/z 587→367) | Accelerator Mass Spectrometry (AMS) or liquid scintillation |
Sensitivity (LLOQ) | 5 ng/mL in plasma | ~1 ng/mL (limited by specific activity) |
Metabolite Identification | Structural resolution via MS/MS fragmentation | Requires chromatographic separation |
Safety Profile | Non-radioactive; standard handling | Requires radiation safety protocols |
Half-Life of Label | Stable (no decay) | 5,730 years (β-emitter) |
Primary Application | Quantitative bioanalysis; Metabolic mechanism studies | Mass balance; Absorption/excretion studies |
The synergistic use of both techniques maximizes data completeness: radiolabels provide exhaustive mass balance, while stable isotopes deliver molecular specificity for pharmacokinetic and mechanistic insights. Recent advances in high-resolution MS have shifted focus toward stable isotopes due to their versatility in clinical and preclinical settings [1] [6] [9].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7